molecular formula C13H17NO3 B110071 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline CAS No. 107415-83-8

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline

Cat. No.: B110071
CAS No.: 107415-83-8
M. Wt: 235.28 g/mol
InChI Key: VGIAMYDHVZJFSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues was achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another study reported the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via morpholinone derivatives .

Scientific Research Applications

Photophysical Properties

The photophysical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline have been studied, revealing how acid-base interactions affect its behavior in protic solvents. This compound shows unique spectral and luminescent properties due to the presence of solvated initial molecules and their protonated cationic forms, offering insights into its potential applications in materials science and spectroscopy (Dubouski et al., 2006).

Chemical Synthesis and Reactions

Research on 6,7-dimethoxy-3,4-dihydroisoquinoline includes studies on its synthesis and reactions. For instance, selective ether cleavage has been observed in this compound under specific conditions, providing a route to 6-methoxy-7-hydroxy-isoquinoline derivatives (Bruderer & Brossi, 1965). Furthermore, detailed studies on its partial O-demethylation have been conducted, contributing to the field of organic chemistry (Brossi & Teitel, 1970).

Pharmacological Research

In pharmacology, derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. These studies contribute to understanding the compound's potential in medicinal chemistry, particularly regarding its interactions with specific biochemical receptors (Graulich et al., 2006).

Alkaloid Synthesis

This compound also plays a role in the synthesis of various alkaloids. Controlled conditions allow for its use in preparing benzylisoquinolines and tetrahydroprotoberberines, showing its versatility in the synthesis of complex organic molecules (Blank & Opatz, 2011).

Cytotoxicity and Molecular Docking

The cytotoxicity of novel compounds derived from 6,7-dimethoxy-3,4-dihydroisoquinoline has been explored, with docking simulations providing insights into their potential antitumor properties. This research is significant for developing new therapeutic agents (Saleh et al., 2020).

Properties

IUPAC Name

6,7-dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-15-8-11-10-7-13(17-3)12(16-2)6-9(10)4-5-14-11/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIAMYDHVZJFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NCCC2=CC(=C(C=C21)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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